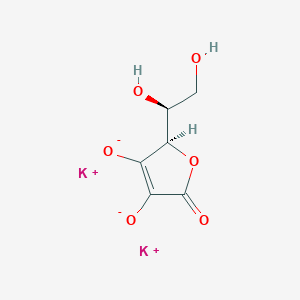
L-ascorbicacid2-sulfatedipotassiumsalt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-ascorbic acid 2-sulfate dipotassium salt is a derivative of L-ascorbic acid (vitamin C). It is a white to off-white powder with the empirical formula C6H6K2O9S and a molecular weight of 332.37 g/mol . This compound is known for its antioxidant properties and is used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
L-ascorbic acid 2-sulfate dipotassium salt can be synthesized through the sulfation of L-ascorbic acid. The reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as the sulfating agents. The reaction is carried out in an appropriate solvent, such as pyridine or dimethylformamide, under controlled temperature conditions to ensure the selective sulfation at the 2-position of the ascorbic acid molecule .
Industrial Production Methods
Industrial production of L-ascorbic acid 2-sulfate dipotassium salt involves large-scale sulfation processes, often using continuous flow reactors to maintain consistent reaction conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity and quality .
化学反応の分析
Types of Reactions
L-ascorbic acid 2-sulfate dipotassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dehydroascorbic acid derivatives.
Reduction: It can be reduced back to L-ascorbic acid under certain conditions.
Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or dithiothreitol are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Dehydroascorbic acid derivatives.
Reduction: L-ascorbic acid.
Substitution: Various substituted ascorbic acid derivatives depending on the nucleophile used.
科学的研究の応用
L-ascorbic acid 2-sulfate dipotassium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cellular antioxidant mechanisms and its effects on cell signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including its role in collagen synthesis and wound healing.
Industry: Used as an additive in food and cosmetic products for its antioxidant properties .
作用機序
L-ascorbic acid 2-sulfate dipotassium salt exerts its effects primarily through its antioxidant properties. It donates electrons to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby preventing oxidative damage to cellular components such as DNA, proteins, and lipids. The compound also regenerates other antioxidants, such as α-tocopherol, from their oxidized forms .
類似化合物との比較
Similar Compounds
L-ascorbic acid (Vitamin C): The parent compound, known for its antioxidant properties and essential role in collagen synthesis.
L-ascorbic acid 2-phosphate: A stable derivative of L-ascorbic acid used in cosmetic and pharmaceutical formulations.
Dehydroascorbic acid: The oxidized form of L-ascorbic acid, which can be reduced back to the active form in biological systems
Uniqueness
L-ascorbic acid 2-sulfate dipotassium salt is unique due to its enhanced stability compared to L-ascorbic acid. The sulfate group provides additional protection against oxidation, making it a valuable compound for applications requiring prolonged antioxidant activity .
特性
分子式 |
C6H6K2O6 |
|---|---|
分子量 |
252.30 g/mol |
IUPAC名 |
dipotassium;(2R)-2-[(1S)-1,2-dihydroxyethyl]-5-oxo-2H-furan-3,4-diolate |
InChI |
InChI=1S/C6H8O6.2K/c7-1-2(8)5-3(9)4(10)6(11)12-5;;/h2,5,7-10H,1H2;;/q;2*+1/p-2/t2-,5+;;/m0../s1 |
InChIキー |
NJNVJUOOGSMKTC-PQYRJTSOSA-L |
異性体SMILES |
C([C@@H]([C@@H]1C(=C(C(=O)O1)[O-])[O-])O)O.[K+].[K+] |
正規SMILES |
C(C(C1C(=C(C(=O)O1)[O-])[O-])O)O.[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


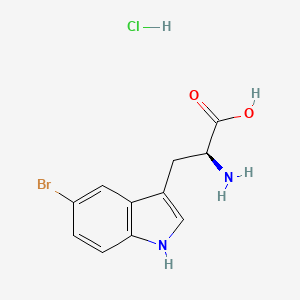
![2,2'-[(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diylbis(nitrilomethylidyne)]bis[4,6-bis(1,1-dimethylethyl)phenol](/img/structure/B13834459.png)

![2-[2-[4-[(2-Chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]ethyl-trimethylazanium](/img/structure/B13834466.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-bromophenyl)methylideneamino]-5-methyltriazole-4-carboxamide](/img/structure/B13834468.png)
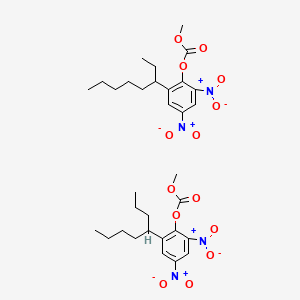
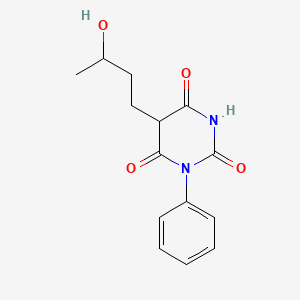
![(1S,4S)-2-pyridin-3-yl-2,5-diazabicyclo[2.2.2]octane](/img/structure/B13834481.png)
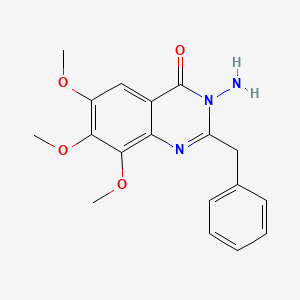
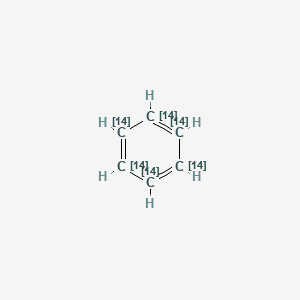
![5-[(Diaminomethylidene)amino]-2-(sulfanylmethyl)pentanethioic S-acid](/img/structure/B13834493.png)

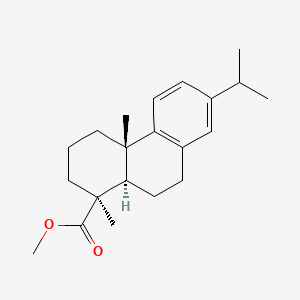
![(3E)-3-[(2E,4E)-1-hydroxy-4-methyl-6-[(1R,6R)-1,2,7-trimethyl-5-oxo-3,9,10-trioxatricyclo[4.3.1.02,4]decan-8-yl]hepta-2,4-dienylidene]pyrrolidine-2,4-dione](/img/structure/B13834503.png)
